1-(2-(Chloromethyl)-6-mercaptophenyl)propan-2-one
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Overview
Description
1-(2-(Chloromethyl)-6-mercaptophenyl)propan-2-one is an organic compound characterized by the presence of a chloromethyl group, a mercapto group, and a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Chloromethyl)-6-mercaptophenyl)propan-2-one typically involves the chloromethylation of a precursor compound, followed by the introduction of a mercapto group. One common method involves the reaction of 2-chloromethyl-6-mercaptophenol with propan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation and thiolation processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Chloromethyl)-6-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloromethyl group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(Chloromethyl)-6-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Chloromethyl)-6-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the mercapto group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: Similar in structure but lacks the chloromethyl and mercapto groups.
Thiophene derivatives: Contain sulfur atoms and exhibit similar reactivity.
Benzyl methyl ketone: Similar carbonyl functionality but different substituents.
Uniqueness
1-(2-(Chloromethyl)-6-mercaptophenyl)propan-2-one is unique due to the combination of its chloromethyl, mercapto, and propan-2-one groups. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C10H11ClOS |
---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
1-[2-(chloromethyl)-6-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H11ClOS/c1-7(12)5-9-8(6-11)3-2-4-10(9)13/h2-4,13H,5-6H2,1H3 |
InChI Key |
IZIDDIWOBIYPQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC=C1S)CCl |
Origin of Product |
United States |
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